molecular formula C16H21N3O3S2 B11013153 Ethyl 2-{[(4-butyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-{[(4-butyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11013153
M. Wt: 367.5 g/mol
InChI Key: ODZCVCJBBSQGFR-UHFFFAOYSA-N
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Description

Ethyl 2-{[(4-butyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(4-butyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 4-butyl-2-methyl-1,3-thiazole-5-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. This reaction forms the ethyl ester intermediate, which is then reacted with 4-methyl-1,3-thiazole-5-amine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(4-butyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole rings can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.

    Substitution: Various nucleophiles such as amines or thiols; reactions are often performed in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Ethyl 2-{[(4-butyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-{[(4-butyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole rings can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its ability to form stable complexes with metal ions can be leveraged in various biochemical applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{[(4-butyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is unique due to its dual thiazole rings, which enhance its chemical stability and biological activity. The presence of both butyl and methyl groups further contributes to its distinct properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C16H21N3O3S2

Molecular Weight

367.5 g/mol

IUPAC Name

ethyl 2-[(4-butyl-2-methyl-1,3-thiazole-5-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C16H21N3O3S2/c1-5-7-8-11-13(23-10(4)18-11)14(20)19-16-17-9(3)12(24-16)15(21)22-6-2/h5-8H2,1-4H3,(H,17,19,20)

InChI Key

ODZCVCJBBSQGFR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(SC(=N1)C)C(=O)NC2=NC(=C(S2)C(=O)OCC)C

Origin of Product

United States

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